3-(Pyrazin-2-yl)prop-2-yn-1-amine
Overview
Description
3-(Pyrazin-2-yl)prop-2-yn-1-amine is an organic compound that belongs to the class of propargylamines. Propargylamines are known for their versatile applications in pharmaceuticals and biological research. This compound features a pyrazine ring attached to a propargylamine moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)prop-2-yn-1-amine typically involves the Sonogashira cross-coupling reaction. This reaction is performed between an aryl halide and an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of triethylamine as a base and acetonitrile as a solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of recyclable catalysts, such as zinc oxide nanoparticles, has also been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the propargylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazines, amines, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(Pyrazin-2-yl)prop-2-yn-1-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. For instance, it can inhibit monoamine oxidase enzymes, which are involved in the degradation of neurotransmitters. This inhibition leads to increased levels of neurotransmitters, providing therapeutic effects in neurodegenerative diseases . The compound also interacts with other enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrazin-2-yl)prop-2-yn-1-ol: This compound has a hydroxyl group instead of an amine group, making it more reactive in certain chemical reactions.
N-(prop-2-yn-1-yl)pyridin-2-amines: These compounds have a pyridine ring instead of a pyrazine ring, leading to different biological activities.
N,N-Di(prop-2-yn-1-yl)adamantan-1-amines: These compounds feature an adamantane core, providing unique structural properties.
Uniqueness
3-(Pyrazin-2-yl)prop-2-yn-1-amine is unique due to its combination of a pyrazine ring and a propargylamine moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-pyrazin-2-ylprop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-3-1-2-7-6-9-4-5-10-7/h4-6H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWGPWSTUZZWOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C#CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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